![molecular formula C28H27BrN2O3S2 B3014596 ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 681274-67-9](/img/structure/B3014596.png)
ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an indole group, a thiophene group, and a carboxylate ester group . These groups are common in many biologically active compounds and materials science applications .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions . For example, thiophene derivatives can be synthesized by heterocyclization of various substrates .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. Unfortunately, without specific information or an image of the compound, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylate ester group could impact its solubility in different solvents .Scientific Research Applications
Structural Characterization and Biological Activity
- The compound has been involved in studies focusing on the synthesis, characterization, and biological activity assessment of various thiophene derivatives. For instance, a related compound was synthesized, and its structure was confirmed using various spectroscopic methods. This compound was further assessed for antimicrobial activity, showing potential as an antibacterial and antifungal agent (Mabkhot et al., 2017).
Synthesis of Novel Heterocycles
- The compound has been utilized in the synthesis of novel heterocycles, which are important for medicinal chemistry. For instance, it served as a building block in the synthesis of new heterocycles, where its reactivity with various reagents was explored to develop compounds with potential pharmaceutical applications (Wardaman, 2000).
Anticancer Activity
- Some thiophene derivatives have been synthesized using this compound and evaluated for their anticancer activity. The study involved testing the compounds against the colon HCT-116 human cancer cell line, revealing that several synthesized compounds displayed potent activity, highlighting the potential of such compounds in cancer treatment (Abdel-Motaal et al., 2020).
Anti-inflammatory and Analgesic Properties
- In another study, a series of thiophene derivatives, including similar compounds, were synthesized and evaluated for their antimicrobial, analgesic, and anti-inflammatory activities. The results indicated significant activity in these areas, suggesting potential therapeutic applications for such compounds (Anekal & Biradar, 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 2-[2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27BrN2O3S2/c1-3-34-28(33)25-21-8-6-10-23(21)36-27(25)30-26(32)17(2)35-24-16-31(22-9-5-4-7-20(22)24)15-18-11-13-19(29)14-12-18/h4-5,7,9,11-14,16-17H,3,6,8,10,15H2,1-2H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZGDEHCALSLAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide](/img/structure/B3014513.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(2-(4-methylphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3014514.png)
![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3014516.png)
![3-((2,5-dimethylphenyl)sulfonyl)-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B3014517.png)
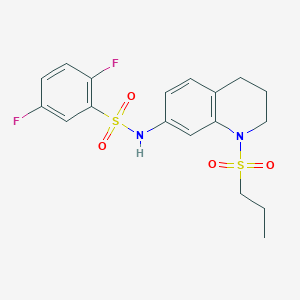
![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide](/img/structure/B3014523.png)
![5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B3014524.png)
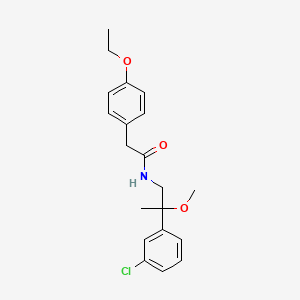
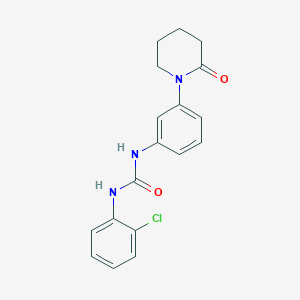
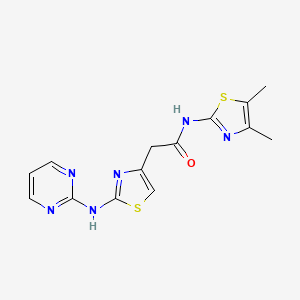
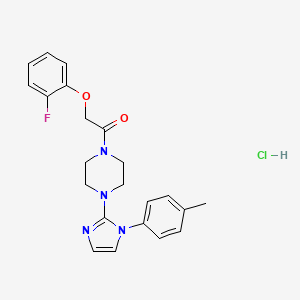
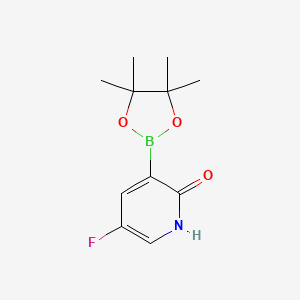
![2-[2-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B3014533.png)
